molecular formula C23H19N3O3S2 B11667677 N-(2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide CAS No. 6008-65-7

N-(2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B11667677
CAS No.: 6008-65-7
M. Wt: 449.5 g/mol
InChI Key: QPCVVGPXHBPRAO-UHFFFAOYSA-N
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Description

N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes may involve:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.

    Functionalization: Introduction of the 4-methoxyphenyl group and the carbamoyl group can be done using appropriate protecting groups and reagents such as methoxybenzoyl chloride and carbamoyl chloride.

    Final Assembly: The final step involves coupling the functionalized benzothiazole with benzamide under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its benzothiazole core, which is known for its pharmacological properties.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N-((Z)-2-(4-METHOXYPHENYL)-1-{[(3-PYRIDINYLMETHYL)AMINO]CARBONYL}ETHENYL)BENZAMIDE

Uniqueness

N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is unique due to its specific combination of functional groups and the benzothiazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

6008-65-7

Molecular Formula

C23H19N3O3S2

Molecular Weight

449.5 g/mol

IUPAC Name

N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C23H19N3O3S2/c1-29-18-10-7-16(8-11-18)24-21(27)14-30-23-26-19-12-9-17(13-20(19)31-23)25-22(28)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,24,27)(H,25,28)

InChI Key

QPCVVGPXHBPRAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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